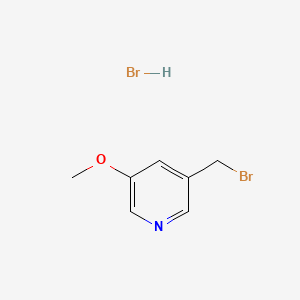
3-(Bromomethyl)-5-methoxypyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-methoxypyridine hydrobromide is a halogenated heterocyclic building block . It is a white to yellow to brown powder or crystals and/or chunks .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-5-methoxypyridine hydrobromide has been reported in a study . The method used 5-methylnicotinic acid as the starting material and achieved an overall yield of 65.9%. The process was described as simple, efficient, and environmentally friendly .Molecular Structure Analysis
The molecular formula of 3-(Bromomethyl)-5-methoxypyridine hydrobromide is C6H7Br2N . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .Chemical Reactions Analysis
3-(Bromomethyl)-5-methoxypyridine hydrobromide is a key intermediate in the synthesis of rupatadine . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases .Physical And Chemical Properties Analysis
The physical state of 3-(Bromomethyl)-5-methoxypyridine hydrobromide at 20 degrees Celsius is solid . Its melting point ranges from 148°C to 154°C .Applications De Recherche Scientifique
Reactivity and Chemical Synthesis
The reactivity of bromine atoms in brominated pyridines, such as the conversion of 3,5-dibromopyridine into 3-acetylamino-5-ethoxypyridine, highlights the utility of these compounds in synthetic organic chemistry. This process involves steps like conversion with sodium ethylate, interaction with ammonia, and acetylation, demonstrating the compound's versatility in forming various chemically modified pyridines (Hertog, Falter, & Linde, 1948).
Molecular Structure Analysis
Crystal structure analysis, such as the study on (S)-5-Bromo-3, 4, 4, -trimethoxy-4, 5-dihydrofuranonitrile, showcases the application of brominated compounds in determining molecular configurations and understanding chemical reactivity and interactions. Such analyses are crucial for the development of new materials and drugs (Yokoyama, Ohashi, Umemura, & Yoshimura, 1998).
Halogen Atom Migration
Research on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine further exemplifies the intricate chemical behaviors of these compounds, useful in synthesizing compounds with precise structural requirements for pharmaceuticals or advanced materials (Hertog & Schogt, 2010).
Versatile Precursors for Synthesis
Brominated trihalomethylenones, closely related to the functionality of 3-(Bromomethyl)-5-methoxypyridine hydrobromide, serve as versatile precursors in synthesizing diverse organic compounds, including pyrazoles. This demonstrates the compound's role in enabling the synthesis of structures potentially relevant in drug discovery and material science (Martins et al., 2013).
Safety and Hazards
3-(Bromomethyl)-5-methoxypyridine hydrobromide is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust and to wear protective clothing, gloves, and eye/face protection when handling it . In case of contact, immediate medical attention is required .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 3-(Bromomethyl)-5-methoxypyridine hydrobromide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Bromomethyl)-5-methoxypyridine hydrobromide . Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s reactivity and stability.
Propriétés
IUPAC Name |
3-(bromomethyl)-5-methoxypyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCZPRHHKENKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-methoxypyridine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)
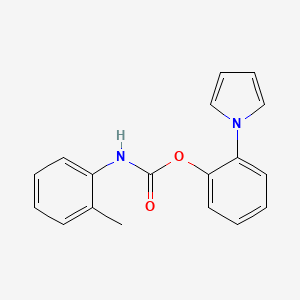
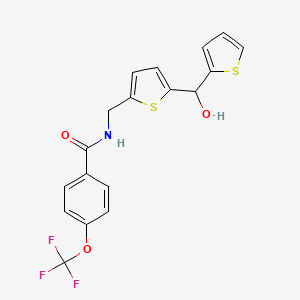
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide](/img/structure/B2605503.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2605504.png)
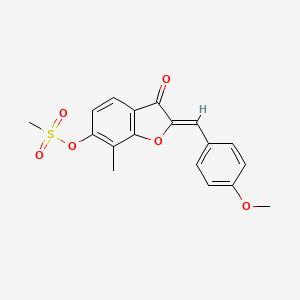
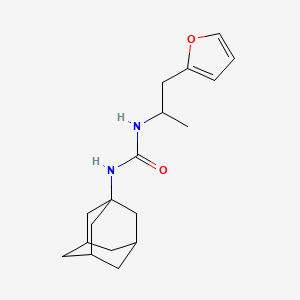
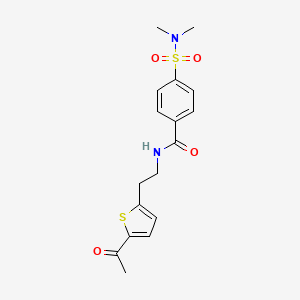
![Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2605511.png)
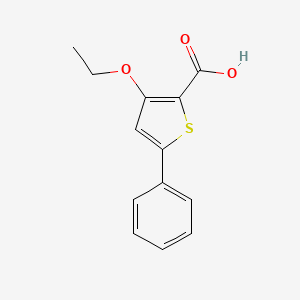
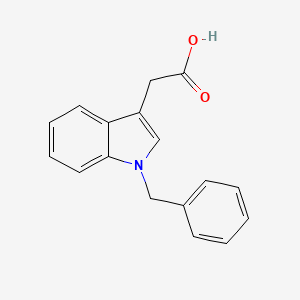
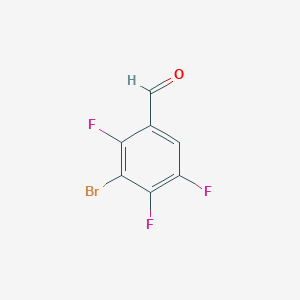
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)
![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)